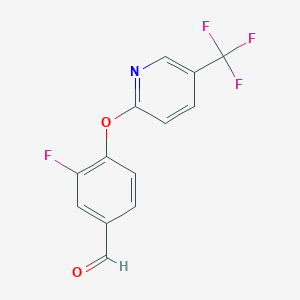

3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde

Description

Chemical Classification and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organofluorine compounds. According to official documentation, the International Union of Pure and Applied Chemistry name for this compound is 3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde. This nomenclature precisely describes the substitution pattern and connectivity, with the benzaldehyde serving as the parent structure and the fluorinated pyridine system designated as a substituent through the oxy linkage.

The compound belongs to several overlapping chemical classifications that define its properties and potential applications. Primarily, it is classified as an organofluorine compound due to the presence of carbon-fluorine bonds, specifically containing both aromatic fluorine substitution and a trifluoromethyl functional group. Simultaneously, it functions as a benzaldehyde derivative, placing it within the broader category of aromatic aldehydes. The presence of the pyridine ring system further classifies it as a heterocyclic compound, while the ether linkage between the aromatic systems makes it an aryl ether derivative.

Alternative nomenclature systems may describe this compound using different conventions, particularly in commercial or database contexts. The compound appears in chemical databases and commercial catalogs under various synonymous names that emphasize different structural features or follow alternative naming conventions. These variations in nomenclature reflect the complexity of systematically naming polyfunctional organofluorine compounds and the need for multiple identification systems in chemical commerce and research.

Properties

IUPAC Name |

3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO2/c14-10-5-8(7-19)1-3-11(10)20-12-4-2-9(6-18-12)13(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALCQKDSPIFOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Steps and Conditions (Example Based on Related Compounds)

While a direct synthesis for the target compound is unavailable, the following example based on similar compounds can illustrate a possible approach:

Step 1: Ether Formation via Nucleophilic Substitution

- React 3-Fluoro-4-hydroxybenzaldehyde with 2-chloro-5-(trifluoromethyl)pyridine.

- Use a base, such as cesium carbonate or potassium carbonate, to deprotonate the phenol.

- Use an organic solvent such as tetrahydrofuran, 2-methyltetrahydrofuran, dimethylformamide, acetonitrile, or toluene.

- The reaction is carried out at about 20° C. to about 40° C.

Step 2: Oxidation (If necessary)

- If the previous step results in an alcohol, oxidation to the aldehyde may be necessary.

- Use an oxidizing agent such as dimethyl sulfoxide/oxalyl chloride, 2-iodoxybenzoic acid, RuCl3/NaBrO3, MnO2, NaBrO3/NaHSO3, or TPAP/NMO.

- If using TPAP/NMO, carry out the reaction in dichloromethane, acetonitrile, or tetrahydrofuran, with dichloromethane being preferred.

Reaction Conditions and Solvents

- Temperature: Reactions are typically carried out between -75°C to 80°C, depending on the specific step. For Suzuki reactions, temperatures between 60°C and 80°C may be used.

- Solvents: Common solvents include tetrahydrofuran, methanol, methyl tert-butyl ether (MTBE), and mixtures thereof. For organolithium reagents, n-butyllithium is used, and the organic solvent is tetrahydrofuran, 2-methyltetrahydrofuran, n-heptane, and methyl tert-butylether.

- Bases: Inorganic bases like cesium carbonate or potassium carbonate are often used. Sodium tert-butoxide can also be used with a mixture of methanol and toluene.

Purification and Characterization

- Extraction: Use solvents like MTBE to extract the product from the reaction mixture.

- Washing: Wash the organic layer with aqueous solutions such as 5% aqueous Na2SO3 and 10% aqueous Na2SO4.

- Crystallization: Crystallize the product from a mixture of methyl tert-butyl ether and n-heptane.

- Characterization: Characterize the synthesized compounds using HRMS and NMR, and confirm the structure using X-ray diffraction crystallography.

Data Table (Example for Suzuki Coupling of Related Compounds)

| Starting Material 1 | Starting Material 2 | Product | Yield (%) |

|---|---|---|---|

| 2,3-dichloro-5-trifluoromethylpyridine | Substituted p-hydroxyphenylboronic acid | Derivative | 65-85 |

Note: This table is an example and would need to be populated with specific data for 3-fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde once the synthesis is performed.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom on the benzaldehyde ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.

Cyclocondensation: The compound can participate in cyclocondensation reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzaldehyde derivatives.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Scientific Research Applications

Chemistry

3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde is primarily used as an intermediate in the synthesis of fluorinated compounds and heterocycles. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

Biology

Research has investigated the compound's potential biological activities, particularly its interactions with biomolecules. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

Medicinal Chemistry

The compound is explored for its potential use in drug discovery. Its unique structural features may contribute to the development of novel therapeutics, particularly in targeting diseases where fluorinated compounds show promise due to their metabolic stability.

Industrial Applications

In addition to its roles in research, this compound is utilized in the production of agrochemicals and other industrial chemicals, leveraging its unique properties for enhanced performance in various applications.

Case Study 1: Synthesis of Fluorinated Heterocycles

A study demonstrated the use of this compound as an intermediate for synthesizing novel fluorinated heterocycles. The resulting compounds exhibited enhanced biological activity against specific cancer cell lines, suggesting potential therapeutic applications.

Research evaluating the biological activities of this compound found that it interacts with specific protein targets involved in cell signaling pathways. This interaction indicates potential applications in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules . Additionally, its fluorinated structure may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Key Differences :

- Structure : Lacks the 3-fluoro substituent and the ether oxygen linkage. Instead, the pyridine ring is directly attached to the benzaldehyde core.

- Properties: Molecular Formula: C₁₃H₈F₃NO vs. C₁₃H₇F₄NO₂ (target compound). Molecular Weight: 251.20 g/mol vs. ~279.19 g/mol (estimated for the target). Melting Point: 91–93°C (reported for 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde) .

- Reactivity : The absence of the ether oxygen and fluorine reduces steric hindrance and electron-withdrawing effects compared to the target compound.

3-Fluoro-4-[(4-methylpentan-2-yl)oxy]benzaldehyde

Key Differences :

- Structure : Features a branched alkoxy group (4-methylpentan-2-yl) instead of the pyridinyloxy substituent.

- Properties: Molecular Formula: C₁₃H₁₇FO₂ vs. C₁₃H₇F₄NO₂ (target). Increased hydrophobicity due to the aliphatic chain, contrasting with the polar pyridine ring in the target compound .

- Applications : Likely less suited for target-specific interactions (e.g., enzyme binding) due to the absence of aromatic heterocycles.

3-Fluoro-4-(pyrimidin-2-ylsulfanyl)benzonitrile

Key Differences :

- Structure : Replaces the aldehyde group with a nitrile and substitutes the ether oxygen with a thioether linkage.

- Properties: Molecular Formula: C₁₂H₈FN₃S vs. C₁₃H₇F₄NO₂ (target). Thioether groups enhance lipophilicity, while nitriles offer distinct reactivity (e.g., click chemistry) compared to aldehydes .

Structural and Functional Analysis

Electronic Effects

- Trifluoromethyl Group : Present in both the target compound and 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde, this group stabilizes negative charge and reduces basicity.

Solubility and Stability

- Pyridine vs. Alkoxy : The pyridinyloxy group in the target compound improves water solubility relative to purely aliphatic analogs (e.g., 3-fluoro-4-[(4-methylpentan-2-yl)oxy]benzaldehyde) but reduces it compared to sulfanyl or nitrile-containing derivatives .

- Aldehyde Reactivity : The aldehyde moiety allows for condensation reactions (e.g., formation of hydrazones or Schiff bases), a feature absent in nitrile or amine derivatives.

Research Implications

The target compound’s unique combination of fluorine, trifluoromethyl, and pyridinyloxy groups positions it as a versatile intermediate for drug discovery, particularly in designing kinase inhibitors or antimicrobial agents. Comparative studies highlight the critical role of substituent electronic and steric profiles in tuning reactivity and bioavailability. Further experimental data (e.g., solubility, stability under physiological conditions) would enhance its applicability assessment.

Biological Activity

3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde is a fluorinated aromatic aldehyde with significant potential in various biological applications. Its unique structural attributes, particularly the trifluoromethyl group and the ether linkage, contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a benzaldehyde core substituted at the 3-position with a fluorine atom and at the 4-position with a pyridine derivative that contains a trifluoromethyl group. This configuration enhances its lipophilicity and stability, which are critical for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H9F4N1O1 |

| Molecular Weight | 295.21 g/mol |

| CAS Number | 1381792-85-3 |

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. This allows the compound to form reactive intermediates that can interact with various biomolecules, including proteins and nucleic acids. The trifluoromethyl group enhances binding affinity through strong hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies on related aryl derivatives have shown effective inhibition against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, indicating their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of fluorinated compounds has been widely studied. In vitro assays have shown that derivatives containing trifluoromethyl groups can exhibit significant cytotoxicity against several cancer cell lines. For example, compounds structurally related to this compound demonstrated IC50 values lower than standard chemotherapeutics like Doxorubicin in tests against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. Studies on substituted benzaldehydes have indicated their ability to inhibit xanthine oxidase (XO), an enzyme associated with oxidative stress and inflammation. The introduction of specific functional groups has been shown to enhance inhibitory activity through improved binding interactions .

Case Studies

- Antimicrobial Efficacy : A study investigated the effects of several fluorinated benzaldehyde derivatives on bacterial growth. The results indicated that compounds with trifluoromethyl substitutions had significantly lower MIC values compared to their non-fluorinated counterparts .

- Anticancer Activity : In a comparative analysis of various aryl derivatives, one compound exhibited an IC50 value of 22.4 μM against PACA2 cell lines, outperforming Doxorubicin (IC50 = 52.1 μM). This highlights the potential for fluorinated compounds in cancer therapy .

Q & A

Q. What are the key synthetic routes for preparing 3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde, and what are the critical reaction conditions?

Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

- Step 1: Prepare the pyridinyloxy intermediate by reacting 2-hydroxy-5-(trifluoromethyl)pyridine with a fluorinated benzaldehyde derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Optimize reaction temperature (80–100°C) to ensure regioselectivity for the fluorine substitution at the 3-position of the benzaldehyde ring. Microwave-assisted synthesis (as in ) may enhance yield and reduce reaction time .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Key Considerations:

Q. How can the purity and structural identity of this compound be validated?

Answer: Analytical Methods:

- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts with reference data. The aldehyde proton (~10 ppm) and pyridinyl CF₃ group (δ ~120 ppm in ¹⁹F NMR) are diagnostic .

- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ (calculated for C₁₃H₈F₄NO₂: 294.05) and fragmentation patterns .

- HPLC: Use a C18 column (ACN/water mobile phase) to assess purity (>95% by area under the curve) .

Q. What are the stability and storage recommendations for this compound?

Answer:

- Stability: The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at -20°C .

- Light Sensitivity: Protect from UV light due to the conjugated aromatic system .

- Solubility: Soluble in DMSO, DMF, and dichloromethane; avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected ¹⁹F NMR shifts) be resolved during characterization?

Answer:

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Answer:

- Catalysis: Use Pd(PPh₃)₄ for coupling reactions to reduce side products (e.g., diaryl ethers) .

- Process Optimization:

- Microwave Reactors: Reduce reaction time from 24h to 2h for SNAr steps .

- Workflow: Implement inline FTIR to monitor aldehyde formation in real time .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT Calculations:

- Software: Gaussian 09 or ORCA with solvent correction (SMD model for DMF) .

Q. What are the structure-activity relationship (SAR) implications of modifying the pyridinyl or benzaldehyde moieties?

Answer:

- Pyridinyl Modifications:

- Replacing CF₃ with CN or Cl alters electron-withdrawing effects, impacting binding affinity in enzyme inhibition assays .

- Benzaldehyde Modifications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.